Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate
Overview
Description
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is an organic compound with the molecular formula C13H18N2O3. This compound is characterized by the presence of an ethyl ester group, an amino group, and a hydroxy-substituted pyrrolidine ring attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the pyrrolidine ring can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to replace the ester group.
Major Products Formed
Oxidation: Formation of 3-amino-4-(3-oxo-1-pyrrolidinyl)benzoate.
Reduction: Formation of ethyl 3-amino-4-(3-aminopyrrolidinyl)benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-(3-oxo-1-pyrrolidinyl)benzoate
- Ethyl 3-amino-4-(3-aminopyrrolidinyl)benzoate
- Ethyl 3-amino-4-(3-methylpyrrolidinyl)benzoate
Uniqueness
Ethyl 3-amino-4-(3-hydroxy-1-pyrrolidinyl)benzoate is unique due to the presence of the hydroxy-substituted pyrrolidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
IUPAC Name |
ethyl 3-amino-4-(3-hydroxypyrrolidin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-13(17)9-3-4-12(11(14)7-9)15-6-5-10(16)8-15/h3-4,7,10,16H,2,5-6,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAISKCQPUZFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCC(C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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